![molecular formula C21H32N4O3 B5627242 1-[2-methoxy-5-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5627242.png)
1-[2-methoxy-5-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol
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Overview
Description
This compound is a structurally complex molecule featuring a variety of functional groups, including methoxy, amino, phenoxy, and piperidinyl groups. Such molecules are often of interest in medicinal chemistry for their potential biological activities.
Synthesis Analysis
Synthesis of complex molecules similar to the one often involves multi-step chemical reactions, starting from simpler precursors. A typical synthesis route might involve the formation of the pyrazole ring, followed by methylation, amination, and the coupling of the phenoxy and piperidinyl components. Kumar et al. (2004) described a synthesis involving pyrazole derivatives, showcasing the type of multi-step approach that might be relevant (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds like this can be analyzed using computational methods such as DFT (Density Functional Theory), which provides insights into the geometry, vibrational spectra, and electronic properties. For instance, Viji et al. (2020) utilized DFT calculations to analyze a complex molecule's structure, offering a template for how the subject compound's structure might be examined (Viji et al., 2020).
properties
IUPAC Name |
1-[2-methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24-14-18(13-23-24)12-22-11-17-6-7-20(27-2)21(10-17)28-16-19(26)15-25-8-4-3-5-9-25/h6-7,10,13-14,19,22,26H,3-5,8-9,11-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEDHDQWDNZXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=C(C=C2)OC)OCC(CN3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methoxy-5-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
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